Ethyl 2-(thian-4-yl)acetate
CAS No.: 218624-29-4
Cat. No.: VC2035218
Molecular Formula: C9H16O2S
Molecular Weight: 188.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 218624-29-4 |
---|---|
Molecular Formula | C9H16O2S |
Molecular Weight | 188.29 g/mol |
IUPAC Name | ethyl 2-(thian-4-yl)acetate |
Standard InChI | InChI=1S/C9H16O2S/c1-2-11-9(10)7-8-3-5-12-6-4-8/h8H,2-7H2,1H3 |
Standard InChI Key | WGKQUBVOAJZQCS-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1CCSCC1 |
Canonical SMILES | CCOC(=O)CC1CCSCC1 |
Introduction
Ethyl 2-(thian-4-yl)acetate is an organic compound classified as an ester, specifically featuring a thian ring structure. Its molecular formula is , and it has garnered attention for its potential applications in pharmaceuticals and chemical synthesis due to its unique structural properties.
Synthesis of Ethyl 2-(thian-4-yl)acetate
The synthesis of ethyl 2-(thian-4-yl)acetate typically involves the esterification of thian-4-ol with ethyl acetate or acetic acid under acidic conditions. This reaction facilitates the formation of the ester bond, resulting in the desired compound.
Biological Activity and Applications
Research indicates that compounds similar to ethyl 2-(thian-4-yl)acetate exhibit various biological activities, including:
-
Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in drug development.
-
Antioxidant Activity: Compounds with similar structures have been linked to antioxidant activities, indicating that ethyl 2-(thian-4-yl)acetate may also possess such beneficial effects.
Related Compounds
Several compounds share structural similarities with ethyl 2-(thian-4-yl)acetate, which may provide insights into its potential applications and biological activity:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume